Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate
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Description
Ethane-1,2-diol, also known as Ethylene glycol, is an organic compound with the formula (CH2OH)2 . It is mainly used for two purposes, as a raw material in the manufacture of polyester fibers and for antifreeze formulations . It is an odorless, colorless, flammable, viscous liquid .
Synthesis Analysis
The conversion from epoxyethane to the diol takes place in two stages. First, the epoxide reacts with carbon dioxide to form 1,3-dioxolan-2-one (ethene carbonate). An organophosphorus compound is used as the catalyst. Ethene carbonate is then reacted with water to form ethane-1,2-diol and regenerates carbon dioxide .Molecular Structure Analysis
The molecular structure of ethane-1,2-diol consists of two carbon atoms, six hydrogen atoms, and two oxygen atoms . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
When ethene reacts with basic potassium permanganate, ethane-1,2-diol is given . Basic potassium permanganate is prepared by dissolving a little bit of anhydrous sodium carbonate in potassium permanganate solution. In this reaction, ethene is oxidized to ethane-1,2-diol .Physical And Chemical Properties Analysis
Ethane-1,2-diol has a molar mass of 62.068 g·mol −1 . It is a clear, colorless liquid that is odorless . It has a density of 1.1132 g/cm 3 . Its melting point is −12.9 °C and its boiling point is 197.3 °C . It is miscible with water .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H148O8.C13H28O8.C2H6O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;14-1-5-18-9-13(10-19-6-2-15,11-20-7-3-16)12-21-8-4-17;3-1-2-4/h5-72H2,1-4H3;14-17H,1-12H2;3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKQCAPZVVBGRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC.C(CO)O.C(COCC(COCCO)(COCCO)COCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H182O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1576.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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